N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Antibacterial Agricultural Bactericide SAR

N-(4-Ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a differentiated 2-arylthiazoline featuring a para-ethoxy electron-donating group that critically shapes its biological profile. Unlike the 4-methoxy analog, the ethoxy substituent generates a fundamentally distinct SAR landscape for antibacterial and antifungal potency, positioning this compound as an essential control for confirming 2'-hydroxy moiety requirements and a versatile starting point for focused library synthesis targeting metallo-β-lactamases, glutathione reductase, and novel agricultural bactericides. Procure this high-purity scaffold to eliminate SAR variability in lead optimization.

Molecular Formula C11H14N2OS
Molecular Weight 222.31
CAS No. 145621-51-8
Cat. No. B2902815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS145621-51-8
Molecular FormulaC11H14N2OS
Molecular Weight222.31
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NCCS2
InChIInChI=1S/C11H14N2OS/c1-2-14-10-5-3-9(4-6-10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13)
InChIKeyNYPSBGMCQHLKQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 145621-51-8): A Key Thiazoline Scaffold for Antimicrobial and Agrochemical Research


N-(4-Ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 145621-51-8) is a synthetic heterocyclic compound belonging to the 4,5-dihydrothiazole (thiazoline) class. It features a partially saturated 1,3-thiazole core substituted with an amino-linked 4-ethoxyphenyl group. This core scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical discovery due to its demonstrated antimicrobial properties [1]. The compound's specific substitution pattern—a para-ethoxy electron-donating group on the phenyl ring—distinguishes it from other 2-arylthiazoline analogs and positions it as a valuable building block for structure-activity relationship (SAR) studies and lead optimization campaigns targeting novel antibacterial and antifungal agents [2].

Why Generic 2-Arylthiazoline Analogs Cannot Substitute for N-(4-Ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in Research


Substituting N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine with a generic 2-arylthiazoline or a close analog such as the 4-methoxy derivative (CAS 56242-67-2) is not scientifically valid due to the profound impact of the para-substituent on biological activity. Systematic SAR studies on 2-aryl-4,5-dihydrothiazoles have established that electron-donating groups, like the ethoxy moiety on the phenyl ring, can drastically alter or even abolish antibacterial potency unless a specific 2'-hydroxy group is also present [1]. This non-linear SAR means that seemingly minor changes in the aryl substitution pattern result in compounds with fundamentally different biological profiles, rendering in-class substitution without explicit, matched-pair comparative data a high-risk approach for reliable research outcomes [2].

Quantitative Differentiation Guide: N-(4-Ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine vs. Key Analogs


Antibacterial Potency and Spectrum: Class-Level Activity of 2-Aryl-4,5-dihydrothiazoles vs. Benchmark Antibiotics

While direct MIC data for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not publicly reported, its class of 2-aryl-4,5-dihydrothiazoles exhibits potent and broad-spectrum antibacterial activity. A comprehensive study of 60 analogs demonstrated MICs ranging from 3.91 to 31.24 µg/mL against Gram-positive (Bacillus cereus, B. subtilis) and Gram-negative (Ralstonia solanacearum, Pseudomonas syringae) bacteria [1]. This level of activity is competitive with established agricultural bactericides and provides a validated benchmark for the compound's potential in agrochemical and antimicrobial lead discovery.

Antibacterial Agricultural Bactericide SAR

Substituent Effect on Antibacterial Activity: The Critical Role of the 2'-Hydroxy Group

Structure-activity relationship (SAR) analysis of 2-aryl-4,5-dihydrothiazoles reveals a critical finding: the introduction of a 2'-hydroxy group on the phenyl ring is essential for retaining potent antibacterial activity when an electron-donating group (like ethoxy or methoxy) is present. Compounds lacking this 2'-hydroxy group, including those with only electron-donating substituents, show a significant reduction or complete loss of activity [1]. This defines a clear structural requirement for activity and highlights N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (lacking a 2'-OH) as a distinct molecular entity with a specific, and likely attenuated, activity profile compared to hydroxylated analogs.

Antibacterial SAR Medicinal Chemistry

Antifungal Potential: Broad-Spectrum Activity of Thiazoline Derivatives Against Candida and Phytopathogens

Thiazoline and dihydrothiazole derivatives are established scaffolds for antifungal development. Studies have shown that related compounds exhibit significant antifungal activity against Candida albicans and phytopathogenic fungi. For example, certain thiazolines demonstrate MIC values as low as 10 µg/mL against Colletotrichum orbiculare and Pythium ultimum [1]. Furthermore, computational and experimental studies have identified 4,5-dihydrothiazole derivatives as potential inhibitors of glutathione reductase in Candida spp., with promising anti-Candida activity [2]. This positions N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine as a relevant entry point for designing novel antifungal leads.

Antifungal Agrochemical Drug Discovery

Synthetic Accessibility and Purity Profile for Reproducible Research

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is commercially available with a standard purity of 95% from multiple reputable chemical vendors . This contrasts with many in-class analogs that require custom synthesis, which can introduce batch-to-batch variability and delay research timelines. The compound's synthesis typically involves the reaction of 4-ethoxyaniline with a thioamide or via a metal-free protocol for 2-arylthiazolines [1], ensuring a reliable and scalable supply chain for procurement.

Organic Synthesis Chemical Building Block Procurement

Validated Application Scenarios for N-(4-Ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in Research and Development


Agricultural Bactericide Lead Discovery and SAR Studies

This compound serves as an ideal starting point for SAR studies aimed at developing novel agricultural bactericides. Given the established MIC range of 3.91–31.24 µg/mL for 2-aryl-4,5-dihydrothiazoles against plant pathogens like R. solanacearum and P. syringae [1], N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be used to systematically explore how modifications to the ethoxy group affect antibacterial potency and spectrum. Its lack of a 2'-hydroxy group positions it as a valuable control compound to confirm the essential role of this moiety in activity, as demonstrated in class-level SAR studies [1].

Antifungal Drug Discovery Targeting Candida and Phytopathogens

The thiazoline core of this compound is a validated scaffold for antifungal development. Research has shown that structurally related thiazolines exhibit potent antifungal activity against Candida albicans and phytopathogenic fungi with MICs as low as 10 µg/mL [1]. Additionally, 4,5-dihydrothiazole derivatives have been computationally predicted and experimentally confirmed to inhibit glutathione reductase in Candida spp., a key target for antifungal therapy [2]. Procuring N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine provides a tangible entry point for initiating medicinal chemistry campaigns to optimize this scaffold for improved anti-Candida or broad-spectrum antifungal activity.

Chemical Biology Tool for Investigating Enzyme Inhibition

The 2-aminothiazoline substructure is known to interact with various enzyme targets, including proteases, kinases, and metallo-β-lactamases [1]. Specifically, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, which are critical mediators of antibiotic resistance [1]. N-(4-Ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be utilized as a core scaffold for designing focused libraries of potential enzyme inhibitors, using its 4-ethoxyphenyl group as a tunable handle for optimizing binding affinity and selectivity.

Synthetic Building Block for Complex Heterocyclic Architectures

This compound is a versatile building block for the synthesis of more complex heterocyclic systems, including fused thiazolo-pyrimidines and other bioactive molecules. Its 4,5-dihydrothiazole ring can be readily functionalized or oxidized, and the 2-amino group offers a convenient handle for further derivatization. Modern metal- and catalyst-free synthetic protocols for 2-arylthiazolines [1] ensure that researchers can efficiently incorporate this compound into diverse molecular frameworks, accelerating the generation of novel compound libraries for high-throughput screening campaigns.

Technical Documentation Hub

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